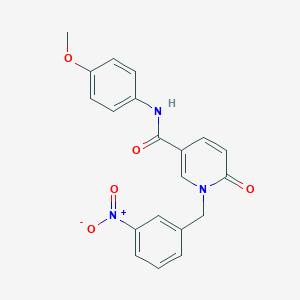

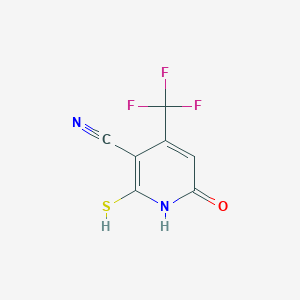

![molecular formula C12H13ClN2O2 B2751660 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 923177-94-0](/img/structure/B2751660.png)

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, commonly referred to as CNO, is a small molecule inhibitor of the enzyme protein kinase C (PKC). CNO has been widely used in scientific research as a tool to study the role of PKC in various physiological processes. It has been used to study the effects of PKC on neuronal signaling, synaptic plasticity, learning and memory, and other aspects of brain function.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

- Fused Imidazoles Synthesis : The dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride offers a convenient method for synthesizing 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. These compounds are further derivatized to explore various biological activities and chemical properties. This pathway demonstrates the utility of related structures in synthesizing complex fused ring systems with potential pharmacological applications (M. A. Kavina, V. Sizov, I. P. Yakovlev, 2018).

Radiosynthesis for Metabolism Studies

- Radiosynthesis of Herbicides : The chemical structure has been used in the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners. These compounds are crucial for studying the metabolism and mode of action of herbicides, indicating the role of related acetamide derivatives in developing radio-labeled compounds for environmental and agricultural research (B. Latli, J. Casida, 1995).

Chemical Reaction Mechanisms

- Olefins Reaction with α-Cyanoacetamide : Research into the reaction of olefins with α-cyanoacetamide in the presence of manganese(III) acetate sheds light on the chemical behavior of related acetamides. This study provides insights into the synthesis of butenamides and buten-4-olides, expanding the understanding of reaction mechanisms and potential synthetic applications of acetamides (Hidehiko Sato, H. Nishino, K. Kurosawa, 1987).

Antibacterial Agents Synthesis

- QSAR Studies of Antibacterial Agents : The development of antibacterial agents using structures like 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide highlights its importance in medicinal chemistry. QSAR (Quantitative Structure-Activity Relationship) studies of these compounds help in understanding the relationship between chemical structure and antibacterial activity, guiding the design of new therapeutic agents (N. Desai, M. Shah, A. Bhavsar, A. Saxena, 2008).

Mécanisme D'action

Target of Action

It is known to belong to the pyrrolidone family of compounds, which are recognized for their ability to form strong hydrogen bonds and interact with proteins and other molecules .

Mode of Action

The compound has been shown to inhibit the activity of enzymes and other proteins, as well as to affect the structure and dynamics of cellular membranes .

Biochemical Pathways

It is known to affect the expression of certain genes and the activity of certain cellular pathways .

Result of Action

It is known to affect the structure and dynamics of cellular membranes .

Action Environment

It is known that the compound is a solid and is recommended to be stored at room temperature .

Propriétés

IUPAC Name |

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c13-8-11(16)14-9-3-1-4-10(7-9)15-6-2-5-12(15)17/h1,3-4,7H,2,5-6,8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKNMNXYMFJRNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-phenyl-5-{1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2751578.png)

![2,4-dichloro-N-[2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2751579.png)

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2751586.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2751591.png)

![1,5-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2751595.png)

![4-{[(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzamide](/img/structure/B2751599.png)